2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Description
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine ring, and a chlorophenyl group
Properties
IUPAC Name |
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O/c1-16(2)7-9-26-11-10-25(15-20(26)8-12-27)14-18-13-23-24-21(18)17-3-5-19(22)6-4-17/h3-7,13,20,27H,8-12,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJJVVQHSVLVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with hydrazine hydrate and an appropriate diketone under reflux conditions.
Alkylation of the pyrazole ring: The pyrazole intermediate is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Formation of the piperazine ring: The alkylated pyrazole is reacted with a piperazine derivative under basic conditions to form the desired piperazine ring.
Introduction of the ethanol group: Finally, the piperazine intermediate is reacted with an appropriate alcohol under acidic or basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
- 2-[4-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Uniqueness
2-[4-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
